N-(2-hydroxy-2-phenylpropyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-10(12,8-11-15(2,13)14)9-6-4-3-5-7-9/h3-7,11-12H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLAZCJSOSFICV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C)(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The amine group of 2-amino-2-phenylpropan-1-ol undergoes nucleophilic substitution with methanesulfonyl chloride, forming the sulfonamide bond. Key parameters include:
- Solvent : Dichloromethane (DCM) or chloroform, which stabilize intermediates and facilitate mixing.
- Base : Triethylamine (TEA) or diisopropylethylamine (DIEA) to scavenge HCl, maintaining a pH conducive to substitution.
- Temperature : 0–50°C, balancing reaction rate and side-product formation.
Example Protocol :
- Dissolve 2-amino-2-phenylpropan-1-ol (1 eq) in DCM.
- Add TEA (1.2 eq) under nitrogen.
- Slowly add methanesulfonyl chloride (1.1 eq) at 0°C.
- Stir at room temperature for 3–6 hours.
- Quench with aqueous NaOH, extract with DCM, and purify via recrystallization (ethanol/water).
Yield and Purity :
| Parameter | Value | Source |
|---|---|---|
| Yield | 89–93% | , Adapted |
| Purity (HPLC) | >98% | , Adapted |
Reductive Amination of 2-Phenylpropanal
An alternative route employs reductive amination to introduce the hydroxy group post-sulfonylation. This method avoids handling sensitive amines directly.
Synthetic Steps
- Imine Formation : React methanesulfonamide with 2-phenylpropanal in methanol.
- Reduction : Use sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) to reduce the imine to the secondary amine.
Optimization Insights :
- Catalyst : NaBH₄ in THF at −45–45°C achieves selective reduction without over-reduction.
- Solvent : Methanol or THF enhances solubility of intermediates.
Challenges :
- Competing aldol condensation of 2-phenylpropanal.
- Requires strict anhydrous conditions to prevent NaBH₄ decomposition.
Though not explicitly detailed in the cited patents, epoxide ring-opening represents a plausible route. For example, reacting styrene oxide with methanesulfonamide under basic conditions could yield the target compound.
Hypothetical Protocol :
- Mix styrene oxide (1 eq) and methanesulfonamide (1.2 eq) in DMF.
- Add K₂CO₃ (2 eq) and heat to 80°C for 12 hours.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane).
Anticipated Issues :
- Regioselectivity challenges in epoxide opening.
- Low yields due to competing polymerization of styrene oxide.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Direct Sulfonylation | High yield, minimal steps | Requires pure amine starting material | 85–93% |
| Reductive Amination | Avoids pre-formed amine | Multi-step, side reactions | 70–82% |
| Epoxide Opening | Novel approach | Unproven, low regioselectivity | <50%* |
*Theoretical projection based on analogous reactions.
Industrial Scalability and Process Optimization
Cost-Efficiency Considerations
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-phenylpropyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methanesulfonamide group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-phenylpropyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the methanesulfonamide group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Benzothieno[3,2-d]pyrimidine Sulfonamides ()
Compounds such as N-[2-(cyclohexylthio)-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide (8) and N-[2-[(2,4-difluorophenyl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-4H-yl]methanesulfonamide (9) feature a benzothienopyrimidine core with thioether-linked substituents. These derivatives exhibit potent anti-inflammatory activity, suppressing COX-2 and iNOS expression in human keratinocytes and macrophages . In contrast, N-(2-hydroxy-2-phenylpropyl)methanesulfonamide lacks the benzothienopyrimidine scaffold, which may reduce its capacity for π-π stacking interactions with enzyme active sites.
N-(2-Hydroxy-3,5-diisopropylphenyl)methanesulfonamide ()
This compound, studied via density functional theory (DFT), has a diisopropyl-substituted phenyl ring. The hydroxy group in both compounds may facilitate similar solvation effects, but steric hindrance from the diisopropyl substituents could reduce membrane permeability relative to the target molecule .
Biphenyl and Thiophene Derivatives (–9)
- N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-1-(2-chlorophenyl)methanesulfonamide (CAS 1396716-67-8) : The biphenyl and chlorophenyl groups introduce extended conjugation and lipophilicity (MW = 415.9), which may enhance binding to hydrophobic enzyme pockets but reduce aqueous solubility .
- N-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide (CAS 2097868-64-7) : The thiophene and trifluoromethyl groups (MW = 393.4) contribute to electron-withdrawing effects and metabolic stability, contrasting with the electron-neutral phenyl group in the target compound .
Pharmacological Activity Comparison
*Molecular weight calculated from formula C₁₀H₁₅NO₃S.
Biological Activity
N-(2-hydroxy-2-phenylpropyl)methanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its ability to interact with various biological targets, leading to significant implications for therapeutic applications.
The biological activity of this compound can be attributed to its structural features, which allow it to engage in specific interactions with enzymes and receptors. The methanesulfonamide group is known for forming hydrogen bonds and electrostatic interactions with amino acid residues in active sites, which can lead to enzyme inhibition or modulation of receptor activity. This mechanism is crucial for understanding its potential applications in treating various diseases.
Enzyme Inhibition
Research indicates that compounds similar to this compound are effective in inhibiting specific enzymes involved in inflammatory processes. For instance, studies have shown that sulfonamide derivatives can inhibit serine proteases, which play a role in tissue degradation and inflammation .
Table 1: Enzyme Targets and Inhibition
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against various pathogens, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways suggests potential therapeutic uses in conditions characterized by excessive inflammation. The inhibition of key enzymes involved in inflammatory processes could lead to reduced symptoms in diseases such as rheumatoid arthritis and asthma .
Case Study 1: Inhibition of Cathepsin C
In a study involving cathepsin C-deficient mice, researchers demonstrated that the inhibition of this enzyme resulted in decreased inflammation and tissue damage associated with rheumatoid arthritis. The findings underscore the importance of targeting cathepsin C with compounds like this compound to mitigate chronic inflammatory conditions .
Case Study 2: Antimicrobial Activity Assessment
In vitro assays have shown that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was evaluated through minimum inhibitory concentration (MIC) tests, revealing promising results that warrant further exploration for clinical applications.
Q & A
Q. What solvent systems minimize side reactions during functionalization of the hydroxypropyl group?
- Optimization :
- Polar Aprotic Solvents : DMF or DMSO stabilize transition states in SN2 reactions .
- Low-Temperature : –20°C in THF suppresses epoxide formation during oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
